Steric Hindrance and Conformational Restriction via Gem-Dimethyl Substitution
2-Methyl-1-morpholinopropan-2-amine (Target) contains a gem-dimethyl group adjacent to the primary amine, creating a sterically hindered neopentylamine motif. In contrast, the direct analog 1-morpholinopropan-2-amine (CAS 50998-05-5) lacks this gem-dimethyl substitution [1]. This structural difference is quantified by an increase in molecular weight (Target: 158.24 g/mol vs. Analog: 144.21 g/mol) and a change in lipophilicity, with a predicted XLogP3-AA of -0.4 for the target, while the analog, lacking the two methyl groups, would be expected to be more hydrophilic [1]. The increased steric bulk around the amine nitrogen can significantly alter reaction kinetics in synthesis and influence the binding conformation in biological targets, a critical differentiator in SAR studies . This neopentylamine structure is known to impart favorable metabolic stability to a molecule .
| Evidence Dimension | Molecular Weight & Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW: 158.24 g/mol; XLogP3-AA: -0.4 |
| Comparator Or Baseline | 1-Morpholinopropan-2-amine (CAS 50998-05-5); MW: 144.21 g/mol; XLogP3-AA not available, but expectedly more hydrophilic |
| Quantified Difference | MW difference: +14.03 g/mol |
| Conditions | PubChem-computed properties and literature structural analysis. |
Why This Matters
This quantifiable difference in steric bulk and lipophilicity directly informs the selection of 2-Methyl-1-morpholinopropan-2-amine as a specific building block for synthesizing drug candidates where increased metabolic stability or a particular binding conformation is required.
- [1] PubChem. (2025). Compound Summary for CID 201497, 2-Methyl-1-(morpholin-4-yl)propan-2-amine. National Center for Biotechnology Information. View Source
